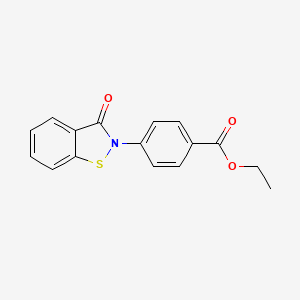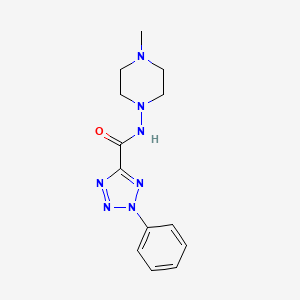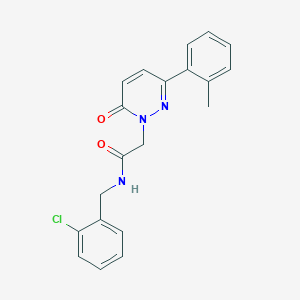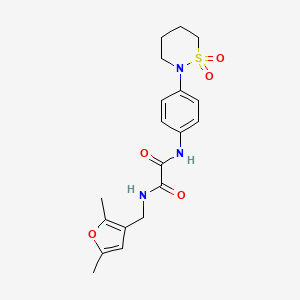
5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide, also known as TAK-915, is a novel compound that has received significant attention in the scientific community due to its potential therapeutic benefits in treating neurological disorders. TAK-915 is a selective antagonist of the G protein-coupled receptor 39 (GPR39), which is primarily expressed in the brain and has been implicated in various physiological processes such as appetite regulation, mood, and cognition.
Scientific Research Applications
Anticancer Applications
Compounds similar to "5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide" have shown potent cytotoxic activity against various human cancer cell lines. For instance, compounds with phenylaminosulfanyl-1,4-naphthoquinone derivatives displayed significant cytotoxic effects, particularly against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. These compounds induced apoptosis and arrested the cell cycle at the G1 phase, primarily through the upregulation of caspase-3 and caspase-7 proteins, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Antimicrobial Applications
Research on thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology highlighted the potential antimicrobial activity of these compounds. Some derivatives showed significant antibacterial activity against B. subtilis and antifungal activity against A. niger, underscoring the potential of sulfone-substituted thiophene compounds in developing new antimicrobial agents (Sowmya et al., 2018).
Synthetic Methodologies
Research into synthetic methodologies has also been a significant area, with studies on palladium-catalyzed direct arylations and green synthesis approaches. For example, palladium-catalyzed regiospecific arylations of thiophenes bearing SO2R substituents at C3 have been developed, expanding the toolbox for synthesizing sulfone-substituted thiophenes (Bheeter et al., 2013).
Optoelectronic Properties
The synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics has been explored, indicating the potential of these compounds in nonlinear optical materials due to their high thermal stability and good transparency (Chou et al., 1996).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide involves the reaction of 5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide with phenylsulfonyl chloride in the presence of a base, followed by reduction of the sulfonyl group using a reducing agent.", "Starting Materials": [ "5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide", "phenylsulfonyl chloride", "base", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide and phenylsulfonyl chloride in a suitable solvent such as dichloromethane.", "Step 2: Add a base such as triethylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.", "Step 4: Concentrate the filtrate and purify the crude product by column chromatography to obtain 5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide.", "Step 5: Dissolve the product in a suitable solvent such as ethanol.", "Step 6: Add a reducing agent such as sodium borohydride to the reaction mixture and stir at room temperature for several hours.", "Step 7: Quench the reaction by adding water and extract the product with a suitable organic solvent such as dichloromethane.", "Step 8: Concentrate the organic layer and purify the product by column chromatography to obtain the final product." ] } | |
CAS RN |
1112437-19-0 |
Product Name |
5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide |
Molecular Formula |
C22H18N6O2S |
Molecular Weight |
430.49 |
IUPAC Name |
6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18N6O2S/c1-2-14-8-10-15(11-9-14)19-24-18(30-27-19)13-31-22-25-20-17(12-23-26-20)21(29)28(22)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,23,26) |
InChI Key |
ALBWTGVGQCGNTP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2473647.png)
![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2473649.png)


![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2473652.png)


![4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2473656.png)

![ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2473662.png)
![Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate](/img/structure/B2473666.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)

![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)